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Compound of Interest

Compound Name: 2-Bromoethyl propanoate

Cat. No.: B15270261 Get Quote

An In-depth Technical Guide to 2-Bromoethyl Propanoate for Researchers, Scientists, and

Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoethyl propanoate, a

valuable bifunctional molecule for synthetic chemistry and drug development. The document

details its chemical properties, provides adaptable experimental protocols for its synthesis and

subsequent reactions, and illustrates key chemical transformations.

Chemical Identity and Properties
2-Bromoethyl propanoate is an ester bearing a reactive bromine atom, making it a useful

building block for introducing a propionyloxyethyl moiety into a target molecule. Its IUPAC

name is 2-bromoethyl propanoate[1].

Table 1: Physicochemical Properties of 2-Bromoethyl Propanoate
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Property Value Reference(s)

IUPAC Name 2-bromoethyl propanoate [1]

Molecular Formula C₅H₉BrO₂ [1]

Molecular Weight 181.03 g/mol [1]

CAS Number 4823-46-5 [1]

Appearance Colorless liquid (presumed)

Boiling Point

Not explicitly found, but for the

isomeric ethyl 2-

bromopropanoate: 156-160 °C

[2][3]

Density

Not explicitly found, but for the

isomeric ethyl 2-

bromopropanoate: 1.394 g/mL

at 25 °C

Solubility

Expected to be soluble in

common organic solvents like

ethanol, ether, and

dichloromethane. Insoluble in

water.

SMILES CCC(=O)OCCBr [1]

InChIKey
FBSPHFKZJKWNEC-

UHFFFAOYSA-N
[1]

Synthesis of 2-Bromoethyl Propanoate
Two common methods for the synthesis of esters are the Fischer esterification of a carboxylic

acid and an alcohol, and the reaction of an acyl chloride with an alcohol. Both are adaptable for

the preparation of 2-bromoethyl propanoate.

Method 1: Fischer Esterification of Propionic Acid with
2-Bromoethanol
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This method involves the acid-catalyzed reaction between propionic acid and 2-bromoethanol.

The reaction is an equilibrium, which can be driven towards the product by using an excess of

one reactant or by removing water as it is formed[4][5].

Experimental Protocol (Adapted from general Fischer Esterification procedures):

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir

bar and a Dean-Stark apparatus fitted with a reflux condenser, add propionic acid (e.g., 0.5

mol), 2-bromoethanol (e.g., 0.6 mol, 1.2 equivalents), and an inert solvent that forms an

azeotrope with water (e.g., toluene, 100 mL).

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated

sulfuric acid (H₂SO₄, ~0.5 mL) or p-toluenesulfonic acid (p-TsOH, ~1 g).

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the

reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is

collected (typically 4-6 hours).

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a

separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium

bicarbonate solution (2 x 50 mL, until effervescence ceases) to neutralize the acid catalyst

and unreacted propionic acid, and finally with brine (1 x 50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The

crude product can be purified by fractional distillation under reduced pressure to yield pure 2-
bromoethyl propanoate.

Method 2: Reaction of Propionyl Chloride with 2-
Bromoethanol
This method is generally faster and not reversible but requires the use of the more reactive and

moisture-sensitive propionyl chloride. The reaction typically involves a non-nucleophilic base to

scavenge the HCl byproduct.

Experimental Protocol (Adapted from procedures for acyl chlorides and alcohols):
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir

bar and a dropping funnel under a nitrogen atmosphere, add 2-bromoethanol (e.g., 0.5 mol)

and a dry, non-nucleophilic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

(100 mL). Add a non-nucleophilic base like triethylamine (Et₃N, 0.55 mol, 1.1 equivalents) or

pyridine.

Reactant Addition: Cool the flask in an ice-water bath. Add propionyl chloride (0.5 mol)

dropwise from the dropping funnel to the stirred solution over 30-60 minutes. A precipitate of

triethylammonium chloride will form.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to

completion.

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate and

wash the solid with a small amount of the solvent. Transfer the filtrate to a separatory funnel

and wash sequentially with water (2 x 50 mL), dilute HCl solution (e.g., 1 M, 2 x 50 mL) to

remove excess triethylamine, saturated sodium bicarbonate solution (2 x 50 mL), and brine

(1 x 50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the

solvent by rotary evaporation. Purify the resulting crude ester by vacuum distillation.
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Method 1: Fischer Esterification

Method 2: Acyl Chloride Esterification
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Caption: Synthesis workflows for 2-bromoethyl propanoate.

Reactivity and Applications in Drug Development
The primary utility of 2-bromoethyl propanoate in synthesis stems from the reactivity of the

carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon

atom susceptible to nucleophilic attack. This allows for the facile introduction of the

propionyloxyethyl group into various molecular scaffolds.
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Nucleophilic Substitution Reactions
2-Bromoethyl propanoate readily undergoes Sₙ2 reactions with a wide range of nucleophiles.

This is a key reaction for its application in drug synthesis, enabling the formation of new

carbon-heteroatom or carbon-carbon bonds.

General Experimental Protocol for Nucleophilic Substitution (Example with Sodium Azide):

Reaction Setup: In a round-bottom flask, dissolve 2-bromoethyl propanoate (1 equivalent)

in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Nucleophile Addition: Add sodium azide (NaN₃, 1.1-1.5 equivalents).

Reaction: Heat the mixture with stirring (e.g., to 50-80 °C) and monitor the reaction progress

by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into

water. Extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x

volume of aqueous phase).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product, 2-azidoethyl

propanoate, can be purified by column chromatography on silica gel.

Example Nucleophiles

2-Bromoethyl Propanoate

Substituted Product

Sₙ2 Reaction

Nucleophile (Nu⁻)

Bromide Ion (Br⁻)

N₃⁻ (Azide) CN⁻ (Cyanide) RS⁻ (Thiolate) R₂N⁻ (Amide) RO⁻ (Alkoxide)
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Click to download full resolution via product page

Caption: General scheme for nucleophilic substitution reactions.

Conclusion
2-Bromoethyl propanoate is a versatile synthetic intermediate with significant potential in

research and development, particularly in the pharmaceutical and agrochemical industries. Its

bifunctional nature allows for the strategic incorporation of a propionyloxyethyl moiety into more

complex molecules. The synthetic routes and reaction protocols outlined in this guide, adapted

from established chemical principles, provide a solid foundation for its utilization in the

laboratory. As with all chemical procedures, appropriate safety precautions should be taken,

and reactions should be performed by trained personnel in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15270261?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15270261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

